molecular formula C14H15N3O3 B2872113 Furan-2-yl(3-(pyrimidin-4-yloxy)piperidin-1-yl)methanone CAS No. 2034332-08-4

Furan-2-yl(3-(pyrimidin-4-yloxy)piperidin-1-yl)methanone

Cat. No.: B2872113
CAS No.: 2034332-08-4
M. Wt: 273.292
InChI Key: FJECVTXCVHPPKU-UHFFFAOYSA-N
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Description

Furan-2-yl(3-(pyrimidin-4-yloxy)piperidin-1-yl)methanone is a complex organic compound that features a furan ring, a pyrimidine ring, and a piperidine ring. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Furan-2-yl(3-(pyrimidin-4-yloxy)piperidin-1-yl)methanone typically involves multiple steps, starting with the preparation of the individual ring systems followed by their coupling. One common synthetic route involves:

    Preparation of the Furan Ring: This can be achieved through the cyclization of 1,4-dicarbonyl compounds.

    Preparation of the Pyrimidine Ring: This involves the condensation of β-dicarbonyl compounds with amidines.

    Preparation of the Piperidine Ring: This can be synthesized through the hydrogenation of pyridine derivatives.

    Coupling Reactions: The final step involves coupling the furan, pyrimidine, and piperidine rings through various organic reactions such as nucleophilic substitution or palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

Furan-2-yl(3-(pyrimidin-4-yloxy)piperidin-1-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The pyrimidine ring can be reduced to form dihydropyrimidines.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Furanones

    Reduction: Dihydropyrimidines

    Substitution: Various substituted piperidine derivatives

Scientific Research Applications

Furan-2-yl(3-(pyrimidin-4-yloxy)piperidin-1-yl)methanone has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Furan-2-yl(3-(pyrimidin-4-yloxy)piperidin-1-yl)methanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their functions. This can lead to various biological effects, such as the inhibition of microbial growth or the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • Furan-2-yl(3-(pyridin-4-yloxy)piperidin-1-yl)methanone
  • Furan-2-yl(3-(pyrimidin-5-yloxy)piperidin-1-yl)methanone
  • Furan-2-yl(3-(pyrimidin-4-yloxy)piperidin-2-yl)methanone

Uniqueness

Furan-2-yl(3-(pyrimidin-4-yloxy)piperidin-1-yl)methanone is unique due to its specific combination of ring systems, which may confer distinct biological activities and chemical properties compared to its analogs. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

furan-2-yl-(3-pyrimidin-4-yloxypiperidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O3/c18-14(12-4-2-8-19-12)17-7-1-3-11(9-17)20-13-5-6-15-10-16-13/h2,4-6,8,10-11H,1,3,7,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJECVTXCVHPPKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2=CC=CO2)OC3=NC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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